molecular formula C21H25N5O B12730698 2-(5-((2,6-Dimethyl-1-piperidinyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol CAS No. 82620-00-6

2-(5-((2,6-Dimethyl-1-piperidinyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol

Katalognummer: B12730698
CAS-Nummer: 82620-00-6
Molekulargewicht: 363.5 g/mol
InChI-Schlüssel: BQKPGMYKYDBCDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-((2,6-Dimethyl-1-piperidinyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that features a triazole ring, a phenyl group, and a piperidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((2,6-Dimethyl-1-piperidinyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol typically involves multiple steps. One common route starts with the preparation of the triazole ring, followed by the introduction of the phenyl group and the piperidine moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized to minimize waste and maximize efficiency. Key steps would include the careful control of reaction parameters and the use of purification techniques such as crystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-((2,6-Dimethyl-1-piperidinyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.

Wissenschaftliche Forschungsanwendungen

2-(5-((2,6-Dimethyl-1-piperidinyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-(5-((2,6-Dimethyl-1-piperidinyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Dimethyl-1-piperidinyl)acetic acid
  • 2,6-Dimethylpyrazine
  • 5-(2,6-Dimethyl-1-piperidinyl)-2-methyl-3-pentyn-2-ol

Uniqueness

Compared to these similar compounds, 2-(5-((2,6-Dimethyl-1-piperidinyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields.

Eigenschaften

CAS-Nummer

82620-00-6

Molekularformel

C21H25N5O

Molekulargewicht

363.5 g/mol

IUPAC-Name

2-[5-[(2,6-dimethylpiperidin-1-yl)amino]-4-phenyl-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C21H25N5O/c1-15-9-8-10-16(2)26(15)24-21-23-22-20(18-13-6-7-14-19(18)27)25(21)17-11-4-3-5-12-17/h3-7,11-16,27H,8-10H2,1-2H3,(H,23,24)

InChI-Schlüssel

BQKPGMYKYDBCDT-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC(N1NC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.